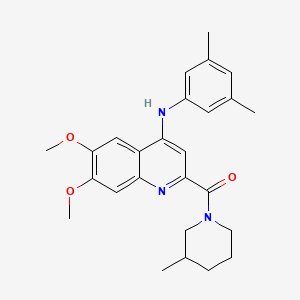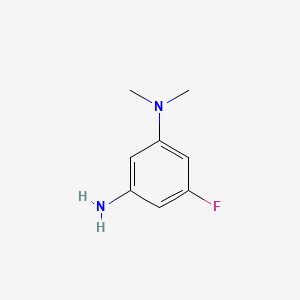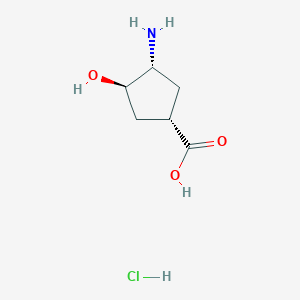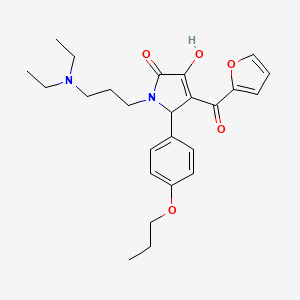
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O7 and its molecular weight is 518.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Characterization
- Metabolism in Liver Microsomes and Hepatocytes : A study on the metabolism of prazosin, which shares structural similarities with the compound , revealed its biotransformation in liver microsomes and cryopreserved hepatocytes across various species. Major pathways include demethylation, amide hydrolysis, and O-glucuronidation. The research uncovered new metabolites, highlighting the compound's potential for bioactivation through metabolism of the furan ring to a reactive intermediate (Erve et al., 2007).
Chemical and Optical Properties
- Luminescent Properties and Electron Transfer : Piperazine-substituted naphthalimide compounds, related in structure, exhibited fluorescence quantum yields influenced by pH, suggesting applications in pH probes and demonstrating the fluorescence quenching via photo-induced electron transfer (PET) processes (Gan et al., 2003).
Synthetic Applications
Synthesis of Fluorescent Ligands : The creation of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety has been explored. These derivatives show high affinity for 5-HT(1A) receptors and exhibit distinct fluorescence properties, suggesting utility in receptor visualization and possibly in other molecular imaging applications (Lacivita et al., 2009).
Brønsted Acid-mediated Cyclization : An alternative synthetic approach has been developed for creating N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically relevant compounds. This method illustrates the compound's versatility in chemical synthesis, offering pathways to various pharmacologically active molecules (Rao & Ramanathan, 2017).
Pharmaceutical Development
- Anti-Tuberculosis Analogs : The synthesis of analogs of a lead anti-tuberculosis compound featuring the furan-piperazine motif has been optimized to improve bioavailability while maintaining potent anti-tuberculosis activity. These efforts aim to overcome challenges related to rapid metabolic cleavage and poor absorption, underlining the compound's potential in drug development (Tangallapally et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol, followed by cyclization with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "4-(chloromethyl)benzyl alcohol", "6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "Step 2: Synthesis of 4-(chloromethyl)benzyl alcohol", "Step 3: Condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol using DCC and DMAP as catalysts in DMF to form 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol", "Step 4: Cyclization of 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in methanol using NaHCO3 as a base to form 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "Step 5: Purification of the product using DCM and diethyl ether", "Step 6: Acidification of the product using HCl to obtain the final compound" ] } | |
CAS-Nummer |
951546-01-3 |
Molekularformel |
C27H26N4O7 |
Molekulargewicht |
518.526 |
IUPAC-Name |
3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |
InChI-Schlüssel |
FKRBEMANNKLRNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one](/img/structure/B2511015.png)


![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)





![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)



![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)
